Cas no 67377-55-3 (N-[(1R)-1-phenylethyl]hydroxylamine)

N-[(1R)-1-phenylethyl]hydroxylamine is a chiral hydroxylamine derivative characterized by its (R)-configured phenylethyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of chiral auxiliaries, ligands, and asymmetric catalysts. Its stereochemical purity makes it valuable for enantioselective transformations, including the synthesis of optically active amines and hydroxylamine derivatives. The compound's stability under standard conditions and compatibility with a range of reaction conditions enhance its utility in pharmaceutical and fine chemical applications. Its structural features also facilitate the study of stereospecific reactions, contributing to advancements in asymmetric synthesis methodologies.
N-[(1R)-1-phenylethyl]hydroxylamine structure
67377-55-3 structure
Product Name:N-[(1R)-1-phenylethyl]hydroxylamine
CAS No:67377-55-3
MF:C8H11NO
MW:137.179042100906
MDL:MFCD08064282
CID:58574
PubChem ID:11116129
Update Time:2025-10-29

N-[(1R)-1-phenylethyl]hydroxylamine Chemical and Physical Properties

Names and Identifiers

    • (R)-1-Phenylethylhydroxylamine
    • (R)-N-(1-Phenylethyl)hydroxylamine
    • N-[(1R)-1-Phenethyl]hydroxylamine
    • 1-phenylethylhydroxylamine
    • N-hydroxy-1-phenylethanamine
    • rac-1-phenylethylhydroxylamine
    • N-[(1R)-1-phenylethyl]hydroxylamine
    • CS-0054047
    • 67377-55-3
    • SCHEMBL3984623
    • P10550
    • (1R)-N-Hydroxy-1-phenylethanamine
    • MFCD08064282
    • (R)-1-Phenylethyl hydroxylamine
    • AKOS008901100
    • DTXSID50455667
    • AMY34226
    • DTXCID40406486
    • MDL: MFCD08064282
    • Inchi: 1S/C8H11NO/c1-7(9-10)8-5-3-2-4-6-8/h2-7,9-10H,1H3/t7-/m1/s1
    • InChI Key: RRJRFNUPXQLYHX-SSDOTTSWSA-N
    • SMILES: ON[C@H](C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 137.08400
  • Monoisotopic Mass: 137.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 89.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • Density: 1.060
  • Boiling Point: 251 ºC
  • Flash Point: 117 ºC
  • PSA: 32.26000
  • LogP: 2.11730

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N-[(1R)-1-phenylethyl]hydroxylamine Suppliers

Amadis Chemical Company Limited
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(CAS:67377-55-3)N-[(1R)-1-phenylethyl]hydroxylamine
Order Number:A854677
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:51
Price ($):1147.0
Email:sales@amadischem.com

Additional information on N-[(1R)-1-phenylethyl]hydroxylamine

N-[(1R)-1-phenylethyl]hydroxylamine: A Comprehensive Overview

N-[(1R)-1-phenylethyl]hydroxylamine, also known by its CAS number 67377-55-3, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure and properties, has garnered attention in recent years due to its potential in drug development, catalysis, and material synthesis. In this article, we delve into the structural features, chemical properties, and the latest research advancements related to N-[(1R)-1-phenylethyl]hydroxylamine.

The molecular structure of N-[(1R)-1-phenylethyl]hydroxylamine consists of a phenethyl group (C6H5CH2CH2-) attached to a hydroxylamine (-NH2OH) moiety. The stereochemistry at the chiral center (denoted by the (1R) configuration) plays a crucial role in determining its physical and chemical properties. Recent studies have highlighted the importance of stereochemistry in enhancing the selectivity and efficiency of this compound in various reactions. For instance, researchers have demonstrated that the (1R) configuration can significantly influence the compound's ability to act as a reducing agent or a chiral ligand in asymmetric catalysis.

One of the most notable applications of N-[(1R)-1-phenylethyl]hydroxylamine is its use as a precursor in the synthesis of bioactive molecules. In drug discovery, this compound serves as an intermediate for constructing complex nitrogen-containing frameworks. For example, it has been employed in the synthesis of heterocyclic compounds, which are pivotal in medicinal chemistry due to their diverse biological activities. Recent advancements in asymmetric synthesis have further expanded its utility, enabling the construction of enantiomerically pure compounds with high precision.

Moreover, N-[(1R)-1-phenylethyl]hydroxylamine has emerged as a valuable reagent in organocatalysis. Its ability to act as both a nucleophile and a base makes it an ideal candidate for promoting various transformations under mild conditions. A study published in 2023 reported its use as an organocatalyst for the enantioselective synthesis of α-amino acids, showcasing its potential in green chemistry and sustainable synthesis methods.

In addition to its catalytic applications, this compound has found relevance in materials science. Its ability to coordinate with metal ions has led to its incorporation into metalloorganic frameworks (MOFs) and other hybrid materials. These materials exhibit unique properties such as high surface area and tunable porosity, making them suitable for gas storage and separation applications. Recent research has explored the use of N-[(1R)-1-phenylethyl]hydroxylamine derivatives in designing MOFs with enhanced stability and functionality.

The physical properties of N-[(1R)-1-phenylethyl]hydroxylamine are also worth noting. It exists as a crystalline solid at room temperature with a melting point of approximately 98°C. Its solubility profile makes it suitable for use in both polar and non-polar solvents, depending on the specific reaction conditions required. The compound's stability under various reaction conditions has been extensively studied, with recent findings indicating that it maintains high stability under acidic and neutral conditions but decomposes under strongly basic conditions.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of N-[(1R)-1-phenylethyl]hydroxylamine. Density functional theory (DFT) calculations have revealed that the hydroxylamine group exhibits significant electron-donating capabilities, which contribute to its reactivity in nucleophilic substitutions and reductions. These findings have been instrumental in guiding experimental studies aimed at optimizing reaction conditions for industrial applications.

In conclusion, N-[(1R)-1-phenylethyl]hydroxylamine is a multifaceted compound with wide-ranging applications across diverse scientific domains. Its unique stereochemistry, reactivity, and versatility make it an invaluable tool in modern chemical research. As ongoing studies continue to uncover new avenues for its utilization, this compound is poised to play an even greater role in advancing scientific innovation and technological progress.

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Amadis Chemical Company Limited
(CAS:67377-55-3)N-[(1R)-1-phenylethyl]hydroxylamine
A854677
Purity:99%
Quantity:5g
Price ($):1147.0
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